PI3K Kinase Inhibition Potential: Class-Level Inference vs. Undefined Specific Data
The benzoxazole class is patented for its ability to modulate PI3K and related kinases [1]. For instance, related 2-morpholino-benzoxazine compounds exhibit potent and selective DNA-PK inhibition with IC50 values ranging from 0.01 to 2.43 µM [2]. However, a direct search of authoritative databases like BindingDB for the specific CAS number 1142201-24-8 returned no quantitative Ki or IC50 data against any biological target [3]. This lack of data confirms that this specific compound represents an unexplored area with potential for unique activity profiles, making it a high-value asset for novel kinase inhibitor discovery rather than a known, characterized entity.
| Evidence Dimension | Biological Activity |
|---|---|
| Target Compound Data | No quantitative data found in BindingDB or primary literature. |
| Comparator Or Baseline | Related benzoxazine/naphthoxazine compounds |
| Quantified Difference | Not calculable; data for specific compound is absent. |
| Conditions | N/A |
Why This Matters
This underscores the compound's novelty and potential for proprietary research, distinguishing it from well-characterized kinase inhibitors.
- [1] Ren, P., Liu, Y., Wilson, T. E., Li, L., & Chan, K. (2010). Benzoxazole kinase inhibitors and methods of use. U.S. Patent Application No. US20100184760A1. View Source
- [2] Morrison, R., Al-Rawi, J. M., Jennings, I. G., Thompson, P. E., & Angove, M. J. (2014). Dual and/or selective DNA-PK, PI3K inhibition and isoform selectivity of some new and known 2-amino-substituted-1,3-benzoxazines and substituted-1,3-naphthoxazines. SpringerLink. View Source
- [3] BindingDB. (n.d.). Search results for CAS 1142201-24-8. Retrieved April 20, 2026. View Source
